Product packaging for 4-(Dimethylamino)benzophenone(Cat. No.:CAS No. 530-44-9)

4-(Dimethylamino)benzophenone

Cat. No.: B186975
CAS No.: 530-44-9
M. Wt: 225.28 g/mol
InChI Key: BEUGBYXJXMVRFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Benzophenone (B1666685) Derivatives Research

4-(Dimethylamino)benzophenone is a derivative of benzophenone, an organic compound with the formula (C₆H₅)₂CO. wikipedia.org Benzophenone and its derivatives are a significant class of compounds in organic chemistry, characterized by a diarylketone framework. wikipedia.orgnih.gov This structural motif is found in numerous naturally occurring molecules and serves as a versatile building block in synthetic chemistry. nih.gov The research landscape for benzophenone derivatives is vast, with applications ranging from medicinal chemistry and polymer science to materials science and photochemistry. nih.govrsc.orgmdpi.com

In medicinal chemistry, the benzophenone scaffold is present in various molecules exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. nih.gov The substitution pattern on the aryl rings of the benzophenone core significantly influences the biological properties of these molecules. nih.gov For instance, certain benzophenone derivatives have been investigated as inhibitors of HIV-1 reverse transcriptase. nih.govacs.org

In the realm of materials science, benzophenone derivatives are crucial components in the development of organic light-emitting diodes (OLEDs). mdpi.com Their inherent photophysical properties, such as efficient intersystem crossing, make them suitable as host or emitter materials in OLED devices. mdpi.com Furthermore, benzophenones are widely used as photoinitiators in UV-curing applications for inks, coatings, and adhesives. wikipedia.orgnih.gov

The general structure of benzophenone allows for a wide variety of derivatives to be synthesized through modifications of the two aryl groups and the carbonyl group. rsc.org This versatility has led to a rich field of research focused on tuning the properties of these compounds for specific applications. This compound, with its specific substitution, represents a key area of this broader research effort.

Significance of the Dimethylamino Moiety in Benzophenone Chemistry

The introduction of a dimethylamino group (-N(CH₃)₂) at the 4-position (para-position) of one of the phenyl rings in benzophenone profoundly alters the electronic and photophysical properties of the parent molecule. This amino group is a strong electron-donating group, which has several important consequences for the chemistry of the compound.

The electron-donating nature of the dimethylamino group influences the energy levels of the molecule's excited states. acs.org In benzophenone itself, the lowest triplet excited state is typically of an n-π* character. However, the presence of the electron-donating dimethylamino group can lower the energy of the π-π* and charge-transfer (CT) states. acs.orgrsc.org This can lead to a change in the nature of the lowest triplet state to π-π* or CT, particularly in polar solvents. acs.org This alteration of excited state energy levels is crucial as it directly impacts the molecule's photochemical reactivity, such as its ability to abstract hydrogen atoms. acs.orgacs.org

The dimethylamino group's electron-donating properties also enhance the molecule's utility as a photoinitiator. sigmaaldrich.com In Type II photoinitiator systems, the excited state of the benzophenone derivative interacts with a co-initiator, often a tertiary amine, to generate free radicals that initiate polymerization. nih.govsigmaaldrich.com In the case of this compound, the amine functionality is part of the molecule itself, which can influence its photoinitiating efficiency.

Furthermore, the presence of the dimethylamino group is key to the function of related compounds like Michler's ketone (4,4'-bis(dimethylamino)benzophenone), which is a well-known photosensitizer and intermediate in the synthesis of triarylmethane dyes. cymitquimica.comsielc.comwikipedia.org The strong electron-donating character of the dimethylamino groups in Michler's ketone is responsible for the vibrant colors of the dyes derived from it. sielc.com

Historical Development of Research on this compound and Related Compounds

Research into this compound and its relatives can be traced back to the late 19th century. An early synthesis of this compound was reported in 1883, involving the reaction of malachite green with sulfuric acid. prepchem.com The synthesis of the closely related and highly significant compound, Michler's ketone (4,4'-bis(dimethylamino)benzophenone), was first achieved by the German chemist Wilhelm Michler, after whom it is named. wikipedia.org His method involved the Friedel-Crafts acylation of dimethylaniline. wikipedia.org

Initial interest in these compounds was largely driven by their use as intermediates in the synthesis of dyes, such as Methyl Violet and other triarylmethane dyes. sielc.comwikipedia.org The vibrant and stable colors produced made them valuable in the burgeoning synthetic dye industry.

In the 20th century, the focus of research expanded to include the photophysical and photochemical properties of these molecules. The ability of benzophenone and its derivatives to act as photosensitizers and photoinitiators became a significant area of investigation. wikipedia.org This led to their application in polymer chemistry, particularly in UV-curing technologies for coatings, inks, and dental resins. nih.govconicet.gov.ar For instance, 4,4′-bis(N,N-diethylamino)benzophenone (DEABP), a close analog of Michler's ketone, was introduced as a photo-reactant in 1970 and has been studied for its efficiency in polymerizing dimethacrylate resins. conicet.gov.arnih.gov

More recently, research has continued to explore the diverse applications of these compounds. Studies have delved into their potential in advanced materials like organic light-emitting diodes (OLEDs) and as photophysical probes for studying biological interactions. mdpi.comnih.gov The crystal structures of various benzophenone derivatives, including polymorphs of this compound, have been determined to understand their solid-state properties. nih.gov Additionally, analytical methods for the detection and quantification of these compounds, often in the context of food contact materials, have been developed using techniques like HPLC and GC-MS. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H15NO B186975 4-(Dimethylamino)benzophenone CAS No. 530-44-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-(dimethylamino)phenyl]-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO/c1-16(2)14-10-8-13(9-11-14)15(17)12-6-4-3-5-7-12/h3-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEUGBYXJXMVRFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1060188
Record name Methanone, [4-(dimethylamino)phenyl]phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1060188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

530-44-9
Record name 4-(Dimethylamino)benzophenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=530-44-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-Dimethylaminobenzophenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000530449
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(DIMETHYLAMINO)BENZOPHENONE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28935
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(DIMETHYLAMINO)BENZOPHENONE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15962
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methanone, [4-(dimethylamino)phenyl]phenyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Methanone, [4-(dimethylamino)phenyl]phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1060188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(dimethylamino)benzophenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.709
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name P-DIMETHYLAMINOBENZOPHENONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G8988HD9YE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies for 4 Dimethylamino Benzophenone

Classic Synthetic Approaches

Traditional methods for synthesizing 4-(Dimethylamino)benzophenone primarily rely on fundamental reactions in organic chemistry, most notably the Friedel-Crafts acylation.

The most conventional and widely taught method for preparing this compound is the Friedel-Crafts acylation of N,N-dimethylaniline with benzoyl chloride. chemcess.comtsijournals.com This reaction is a quintessential example of electrophilic aromatic substitution. The process begins with the generation of a highly electrophilic acylium ion from benzoyl chloride, facilitated by a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃). chemcess.comtsijournals.com

The electron-rich N,N-dimethylaniline, activated by the strong electron-donating dimethylamino group, then attacks the acylium ion. The directing effect of the dimethylamino group preferentially guides the substitution to the para position, resulting in the formation of this compound. chemcess.com While AlCl₃ is the most common catalyst, other Lewis acids can also be employed. chemcess.com The reaction's yield can be substantial, with some procedures reporting yields around 70%. tsijournals.com

Reaction Parameters for Friedel-Crafts Acylation

ReactantsCatalystSolventKey ConditionsReported Yield
N,N-dimethylaniline, Benzoyl ChlorideAnhydrous AlCl₃Typically a non-polar solvent or neatRefluxing the reactants tsijournals.com~70% tsijournals.com

Beyond the standard Friedel-Crafts acylation, other coupling strategies have been explored. These methods often aim to overcome some of the limitations of the classic approach, such as the need for stoichiometric amounts of Lewis acids and the harsh reaction conditions. While modern palladium-catalyzed couplings are now prevalent, earlier variations sought to modify the catalytic system or reactants. For example, the use of different acylating agents or milder catalysts falls into this exploratory category. These reactions still fundamentally rely on the electrophilic nature of the benzoyl group and the nucleophilic character of the activated N,N-dimethylaniline ring.

Friedel-Crafts Acylation of N,N-dimethylaniline with Benzoyl Chloride.

Advanced Synthetic Strategies and Optimization

To meet the demands for higher purity, better yields, and more environmentally benign processes, advanced synthetic strategies have been developed. These often involve transition-metal catalysis, which allows for milder reaction conditions and greater functional group tolerance.

Palladium catalysis has revolutionized the formation of carbon-carbon bonds, and its application extends to the synthesis of ketones like this compound. chemicalbook.comnih.gov These cross-coupling reactions offer a powerful alternative to Friedel-Crafts chemistry. A general approach might involve the palladium-catalyzed coupling of an organometallic derivative of N,N-dimethylaniline with an activated benzoyl derivative, such as benzoyl chloride.

One documented procedure details the synthesis using a palladium-on-activated-carbon (Pd/C) catalyst. chemicalbook.com In this method, a starting alcohol is reacted with chlorobenzene (B131634) in the presence of the palladium catalyst and potassium hydroxide (B78521) in a methanol-water solvent system under an argon atmosphere. chemicalbook.com The reaction proceeds at a moderate temperature (60°C) for a short duration, after which the product is isolated through filtration and extraction. chemicalbook.com Such methods are prized for their high efficiency and the ability to produce high-purity products. chemicalbook.comnih.gov

Parameters for a Palladium-Catalyzed Synthesis

ReactantsCatalystBaseSolventConditions
Starting Alcohol, Chlorobenzene10 mol% Palladium on activated carbon (Pd/C)Potassium Hydroxide (KOH)Methanol:Water (5:1)60°C, 0.5 h, Inert atmosphere chemicalbook.com

Research into optimizing the synthesis of benzophenone (B1666685) derivatives is ongoing, with a focus on discovering alternative reagents and greener conditions. This includes exploring different catalytic systems beyond palladium, such as those based on other transition metals like nickel or copper, which can offer different reactivity profiles and cost advantages. chemie-brunschwig.chacs.org

Furthermore, the choice of solvent is a key area of optimization. Efforts to replace traditional, often toxic, solvents like dimethylformamide (DMF) with more environmentally friendly options are a significant trend in process chemistry. acsgcipr.org The development of syntheses that can be performed in greener solvents or even under solvent-free conditions represents a major advance in sustainable chemical manufacturing. The use of microwave-assisted synthesis is another modern technique that can dramatically reduce reaction times and improve yields.

Palladium-Catalyzed Reactions for High Purity and Yield.

Synthesis of Derivatives and Analogues of this compound

This compound serves as a valuable intermediate for the synthesis of a variety of derivatives and analogues. A prominent analogue is 4,4'-bis(dimethylamino)benzophenone, also known as Michler's ketone, which is an important precursor in the dye industry. wikipedia.orgmerckmillipore.com Its synthesis follows a similar Friedel-Crafts pathway, but using two equivalents of N,N-dimethylaniline with an acylating agent like phosgene (B1210022) or a derivative thereof. wikipedia.org

Derivatives of this compound are often created by targeting its functional groups. For example, the ketone group can be reduced to a secondary alcohol, yielding 4-(Dimethylamino)benzhydrol. This reduction is commonly achieved using mild reducing agents like sodium borohydride (B1222165) in an alcoholic solvent, a method known for its high yield (up to 98%) and selectivity.

Additionally, more complex derivatives, such as Schiff bases, have been synthesized from related hydrazone intermediates of bis(dimethylamino)benzophenone, highlighting the versatility of the benzophenone core structure in generating new chemical entities. researchgate.net

Synthesis of Michler's Ketone (4,4'-Bis(dimethylamino)benzophenone)

Michler's ketone, chemically known as 4,4'-bis(dimethylamino)benzophenone, is a significant organic compound primarily utilized as an intermediate in the production of various dyes and pigments, such as methyl violet. wikipedia.org It also functions as a photosensitizer. wikipedia.org

The traditional and still practiced method for synthesizing Michler's ketone is the Friedel-Crafts acylation of dimethylaniline. wikipedia.org This reaction can be carried out using phosgene in the presence of a catalyst like zinc chloride. canada.ca An alternative approach involves the use of dimethylaniline, aluminum chloride, and carbon tetrachloride. canada.ca Another documented synthetic route is the catalytic oxidation of bis(dimethylaminophenyl) methane. canada.ca

A different method involves the reaction of 4,4'-dichlorobenzophenone (B107185) with an aqueous solution of dimethylamine (B145610). This reaction is typically performed in an autoclave under superatmospheric pressure at temperatures ranging from 150°C to 300°C, often with a copper-based catalyst. google.com This process can yield over 96% of the pure product. google.com For the reaction to proceed, two moles of dimethylamine are required to replace the chlorine atoms, and an additional two moles are preferably used to neutralize the hydrogen chloride that is formed. google.com

The chemical properties of Michler's Ketone are summarized in the table below:

PropertyValue
IUPAC Name Bis[4-(dimethylamino)phenyl]methanone
CAS Number 90-94-8
Molecular Formula C17H20N2O
Molecular Weight 268.36 g/mol
Appearance Colorless solid
Melting Point 173 °C
Data sourced from PubChem CID 7031 nih.gov

Synthesis of N-demethylated Metabolites

The N-demethylated metabolites of compounds like malachite green, which are structurally related to this compound, are important for toxicological studies. nih.govacs.org A versatile method for the synthesis of these metabolites involves the coupling of this compound or 4-nitrobenzophenone (B109985) with aryllithium reagents. nih.govresearchgate.net These reagents are derived from appropriately substituted 4-bromoaniline (B143363) derivatives. nih.govresearchgate.net The subsequent step involves treatment with hydrochloric acid in methanol. nih.govresearchgate.net This general procedure allows for the preparation of various N-demethylated derivatives, including monodes-, dides(sym)-, dides(unsym)-, trides-, and tetrades- forms. nih.govacs.org The synthesis of these metabolites is crucial for creating analytical standards needed for metabolic and DNA adduct studies. nih.govresearchgate.net

In a related context, the synthesis of metabolites of other complex molecules can also shed light on demethylation processes. For instance, the synthesis of metabolites of the drug candidate TBAJ-876 involved the preparation of mono- and bis-demethylated analogues in the dimethylamino sidechain. mdpi.com

Synthesis of Hydrazone Derivatives for Biological Applications

Hydrazone derivatives of benzophenones are a class of compounds investigated for their potential biological activities. A study detailed the synthesis of bis(dimethylamino)benzophenone hydrazone derivatives for potential diabetic management. nih.gov The synthesis was a two-step process starting from bis(dimethylamino)benzophenone. nih.gov The resulting derivatives were characterized using techniques such as EI-MS and 1H NMR. nih.gov Many of these synthesized compounds showed good to moderate α-glucosidase inhibitory activity, with some compounds exhibiting IC50 values as low as 0.28 µM. nih.gov Kinetic studies on some of the most active compounds revealed a competitive type of inhibition. nih.gov

The general synthesis of hydrazone derivatives often involves the condensation reaction between a ketone or aldehyde and a hydrazine (B178648). In the context of creating biologically active molecules, various substituted aromatic aldehydes can be reacted with a hydrazine derivative to produce a series of compounds with diverse functionalities. rsc.orgrsc.org These reactions are often carried out by refluxing the reactants in a suitable solvent like ethanol (B145695), sometimes with a catalytic amount of acid. rsc.org

Below is a table showing examples of synthesized hydrazone derivatives and their reported biological activity:

Compound DerivativeBiological Activity (IC50)
Compound 5 0.29 ± 4.63 µM (α-glucosidase inhibition)
Compound 8 0.29 ± 0.93 µM (α-glucosidase inhibition)
Compound 9 0.28 ± 3.65 µM (α-glucosidase inhibition)
Compound 12 0.28 ± 2.65 µM (α-glucosidase inhibition)
Data sourced from a study on bis(dimethylamino)benzophenone hydrazones. nih.gov

Benzophenone Photoinitiator Synthesis

Benzophenone and its derivatives are widely used as photoinitiators in UV curing applications. scilit.comresearchgate.net The synthesis of novel benzophenone photoinitiators often involves modifying the benzophenone structure to enhance its photochemical properties. researchgate.netrsc.org

One common synthetic strategy is the esterification of a hydroxy-benzophenone with an acyl chloride or sulfonyl chloride. scilit.comresearchgate.net This creates a series of new benzophenone derivatives with potentially improved UV absorption and photoinitiation efficiency. scilit.comresearchgate.net For example, a series of new benzophenone derivatives were synthesized that exhibited strong UV light absorption in the 225–325 nm range, leading to excellent photoinitiating effects in light-cured coatings. scilit.comresearchgate.net

Another approach involves the synthesis of macromolecular or polymeric photoinitiators. researchgate.netacs.org For instance, a photoinitiator bearing in-chain benzophenone and a coinitiator tertiary amine was synthesized from 4-hydroxybenzophenone, toluene-2,4-diisocyanate (TDI), and N,N-dimethylethanolamine (DMEA). researchgate.net This polymeric photoinitiator showed longer absorption wavelengths compared to benzophenone itself. researchgate.net Similarly, polymeric photoinitiators with a benzophenone triphenylbutyl borate (B1201080) salt as a side chain have been synthesized and have shown high activity in the photoinitiated polymerization of acrylates. acs.org

The key characteristics of some synthesized benzophenone photoinitiators are presented below:

Photoinitiator TypeSynthetic PrecursorsKey Feature
Ester/Sulfonyl Ester Derivatives Hydroxy-benzophenone, Acyl/Sulfonyl ChlorideEnhanced UV absorption (225-325 nm)
In-chain BP/Amine Polymer 4-hydroxybenzophenone, TDI, DMEALonger absorption wavelength than BP
Polymeric BP Borate Salt Benzophenone triphenylbutyl borate monomerHigh activity in acrylate (B77674) polymerization
Data compiled from various studies on benzophenone photoinitiators. scilit.comresearchgate.netresearchgate.netacs.org

Purification Techniques for Academic Research

For academic research purposes, obtaining high-purity this compound is crucial. A common and effective purification method is crystallization from ethanol. chemicalbook.com A typical procedure involves dissolving the crude compound in boiling ethanol, treating it with activated charcoal to remove colored impurities, and then allowing the solution to cool, which induces crystallization. chemicalbook.com The resulting pale crystals can be isolated by filtration or centrifugation and washed with ice-cold ethanol to remove any residual soluble impurities. chemicalbook.com It is important to dry the purified crystals under vacuum and store them in the dark to prevent degradation, as ethanol solutions of the compound can turn deep green when exposed to air. chemicalbook.com

For analyzing the purity of related compounds like Michler's ketone, High-Performance Liquid Chromatography (HPLC) is a suitable technique. sielc.com A method using a Primesep 200 mixed-mode stationary phase column with a mobile phase of water, acetonitrile, and formic acid has been described for the analysis of Michler's ketone, with UV detection at 371 nm. sielc.com

General laboratory purification techniques that can be applied include:

Distillation: Including vacuum, steam, and azeotropic distillation for liquid compounds. sciencemadness.org

Crystallization: A fundamental technique for purifying solid compounds, often involving the selection of an appropriate solvent or solvent mixture. sciencemadness.org

Theoretical and Computational Chemistry of 4 Dimethylamino Benzophenone

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations have been instrumental in elucidating the electronic transitions and excited-state dynamics of DMABP.

Time-Dependent Density Functional Theory (TD-DFT) is a widely used quantum chemical method for studying the excited states of medium to large molecules. researchgate.net For benzophenone (B1666685) derivatives, TD-DFT calculations have been shown to accurately predict absorption maxima, with the main electronic transitions in the UVA/UVB range characterized as π → π* transitions, primarily from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). acs.orgresearchgate.net

Studies on molecules with similar donor-acceptor structures, such as 4-(dimethylamino)benzonitrile (B74231) (DMABN), have utilized TD-DFT to explore the mechanisms of intramolecular charge transfer (ICT). nih.gov These calculations help to understand the nature of the excited states, including the locally excited (LE) and charge-transfer (CT) states, which are crucial for phenomena like dual fluorescence. researchgate.netnih.gov The choice of functional, such as B3LYP or PBE0, and basis sets can influence the accuracy of the calculated excitation energies and potential energy surfaces. acs.org For instance, in a study on 4-fluoro-4-hydroxybenzophenone, TD-DFT calculations revealed an intense electronic transition corresponding to the HOMO→LUMO excitation. scispace.com The solvent environment, often modeled using the Polarizable Continuum Model (PCM), is also a critical factor, as it can significantly affect excitation energies and the coupling between electronic states. dntb.gov.uarsc.org

Calculated Electronic Transitions for Benzophenone Derivatives
MoleculeMethodTransitionExcitation Energy (eV)Oscillator Strength (f)
4-fluoro-4-hydroxybenzophenone (gas phase)TD-DFTHOMO→LUMO (60%), HOMO-1→LUMO (28%)4.32 (286.6 nm)0.287
4-fluoro-4-hydroxybenzophenone (in DMSO)TD-DFTHOMO→LUMO (66%), HOMO-1→LUMO (20%)4.10 (302.4 nm)0.388

The data in this table is derived from a study on 4-fluoro-4-hydroxybenzophenone and is presented here to illustrate typical results from TD-DFT calculations on related benzophenone structures. scispace.com

For more complex electronic phenomena, such as the accurate description of both locally-excited and charge-transfer states, multireference perturbation theory methods like Complete Active Space Second-Order Perturbation Theory (CASPT2) are employed. aip.org These methods are particularly important for studying systems where electron correlation effects are significant, and single-reference methods like TD-DFT may be insufficient. acs.orgacs.org

CASPT2 calculations have been used to investigate the excited states of related aromatic ketones and donor-acceptor systems. acs.org For example, in studies of 4-(dimethylamino)benzonitrile (DMABN), CASPT2 has been essential in mapping the potential energy surfaces and identifying the conical intersections that govern the relaxation pathways from the initially excited state to the charge-transfer state. nih.gov The development of analytical gradients and nonadiabatic coupling vectors for methods like the Extended Multi-State CASPT2 (XMS-CASPT2) allows for the efficient exploration of complex photochemical reaction paths. acs.org These advanced computational techniques provide a deeper understanding of the photophysics of molecules like DMABP, explaining phenomena that are not fully captured by simpler models. aip.org

Time-Dependent Density Functional Theory (TD-DFT) Studies.

Molecular Geometry and Conformation Analysis

The three-dimensional structure of DMABP, both in the solid state and in solution, dictates its physical and chemical properties.

The conformation of benzophenone and its derivatives is largely defined by the dihedral angles between the two phenyl rings and the central carbonyl group. buffalo.edu X-ray crystallography studies have shown that for 4-(Dimethylamino)benzophenone, two polymorphic forms exist, with the primary differences arising from crystal packing rather than major conformational changes. nih.gov The molecule deviates significantly from planarity, with the two phenyl rings being twisted relative to the C–C=O–C plane. researchgate.net

In a computational study using the B3LYP/6-311+G(d,p) basis set, the calculated dihedral angles C2–C1–C7–O14 and C6–C1–C7–O14 were 156.65° and –18.85°, respectively. researchgate.net This twist is a result of steric hindrance and electronic interactions. The degree of twisting can be influenced by the supramolecular environment in the crystal lattice. buffalo.edu For comparison, the dihedral angles in unsubstituted benzophenone are around 54.4° and 64.5° in its two polymorphic forms. buffalo.edu In a related molecule, N-[4-(Dimethylamino)benzylidene]-4-methylaniline, the dihedral angle between the two aromatic rings is 11.70°. nih.gov

Selected Dihedral Angles in Benzophenone Derivatives
CompoundDihedral Angle (°C)Method
This compoundC2–C1–C7–O14: 156.65, C6–C1–C7–O14: -18.85DFT Calculation researchgate.net
Benzophenone (β-form)54.4X-ray Diffraction buffalo.edu
Benzophenone (α-form)64.5X-ray Diffraction buffalo.edu
N-[4-(Dimethylamino)benzylidene]-4-methylaniline11.70 (between aromatic rings)X-ray Diffraction nih.gov

The concept of Twisted-Internal-Charge-Transfer (TICT) is central to understanding the photophysics of many donor-acceptor molecules, including DMABP. rsc.org The TICT model proposes that upon photoexcitation, the molecule can relax into a low-energy excited state characterized by a twisted conformation and significant charge separation. nih.govmdpi.com This process involves the rotation around the single bond connecting the donor (dimethylamino group) and the acceptor (benzoyl group). rsc.org

While the TICT state is an excited-state phenomenon, computational studies also explore the potential energy surface of the ground state to understand the conformational landscape. researchgate.net For molecules like 4-(dimethylamino)benzonitrile (DMABN), a classic example of TICT, the ground state typically has a planar or near-planar geometry, while the excited state has a stable twisted conformer. researchgate.netnih.gov Theoretical calculations for DMABP and related systems investigate the energy barriers for rotation in both the ground and excited states to elucidate the dynamics of the TICT process. nih.gov The existence of different ground state conformers, potentially differing in the orientation of the dimethylamino group, has also been proposed to explain certain spectroscopic observations. acs.org

Dihedral Angle Studies in the Crystal Structure.

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the solid state is governed by a variety of intermolecular forces. In the crystal structures of this compound polymorphs, the primary differences are due to variations in crystal packing rather than molecular conformation. nih.gov The packing is stabilized by a network of weak intermolecular interactions.

Studies on similar substituted benzophenones reveal the importance of C—H···O and C—H···π interactions in consolidating the crystal structure. iucr.org For example, in 3-Chloro-4-hydroxy-4′-methylbenzophenone, C—H···O hydrogen bonds and π–π stacking interactions create a two-dimensional network. iucr.org In the case of 4-(dimethylamino)benzaldehyde, C—H···O hydrogen bonds link molecules into chains, and the structure is further stabilized by π–π stacking interactions with a centroid-to-centroid distance of 3.697 Å. nih.gov The crystal packing of DMABP is also expected to be influenced by such interactions, contributing to the stability of its polymorphic forms. researchgate.net The steric bulk of the benzophenone moiety can also be utilized to mask functional groups from participating in intermolecular interactions, a strategy used in crystal engineering. core.ac.uk

Hydrogen Bonding in Crystal Structures

In the solid state, hydrogen bonding plays a crucial role in the supramolecular assembly of this compound, particularly when co-crystallized with hydrogen bond donors. In a 1:1 complex with pentafluorophenol (B44920), a relatively strong hydrogen bond forms between the hydroxy group of the pentafluorophenol and the ketonic carbonyl group of the 4,4'-bis(dimethylamino)benzophenone. scispace.com This interaction is a classic example of a hydrogen bond directing the crystal packing.

Similarly, in co-crystals with other molecules, such as fluorinated phenols, classical hydrogen bonding between the phenol (B47542) and the carbonyl oxygen is a dominant feature. researchgate.net The crystal packing of related benzophenone derivatives is often consolidated by O—H⋯O hydrogen bonds, which contribute to the formation of extensive networks. iucr.org

It is important to note that in some complexes, such as with the strong acid trifluoromethanesulfonic acid, proton transfer can occur to one of the nitrogen atoms of the dimethylamino group. This protonated nitrogen then forms a strong hydrogen bond with its parent trifluoromethanesulfonate (B1224126) anion, illustrating a different mode of hydrogen-bonded interaction. scispace.com

π–π Interactions in Solid State

π–π stacking interactions are a significant factor in the solid-state structure of many aromatic compounds, including derivatives of this compound. These interactions, arising from the overlap of π-orbitals between adjacent aromatic rings, can influence the photophysical properties of the material, sometimes leading to the quenching of fluorescence in the solid state. rsc.org

In some crystal structures, π–π stacking can induce the formation of self-complementary hydrogen bond dimeric motifs. acs.org The interplay between hydrogen bonding and π–π stacking is crucial for the control of molecular self-assembly. acs.orgscispace.com For instance, the introduction of certain substituents can prevent strong intermolecular packing through π–π interactions, thereby enhancing solid-state fluorescence. rsc.org

The presence of strong π–π stacking can lead to the formation of excimers or quasi-molecules, resulting in red-shifted emission in the solid state. rsc.org The strength of these interactions can be modulated by factors such as pressure or the introduction of different functional groups, which in turn affects the luminescent properties of the material. rsc.org In the crystal structure of a related benzophenone derivative, π–π stacking, in conjunction with other weak interactions, contributes to the formation of a two-dimensional network. iucr.org

Weak Intermolecular C-H···O and C-H···π Interactions

Beyond classical hydrogen bonds and π–π stacking, weaker intermolecular interactions such as C-H···O and C-H···π contacts play a vital role in stabilizing the crystal structures of this compound and its derivatives.

In the pure crystalline phase of Michler's ketone, a related compound, the stabilization of the asymmetric unit is achieved through a combination of supramolecular synthons, including CAr-H···O interactions with a distance of 2.561 Å. eurjchem.com Additionally, trifurcated CAr-acceptor hydrogen bond interactions (HBIs) are observed, where a methyl group interacts with an aromatic ring. researchgate.neteurjchem.com These interactions have H∙∙∙CAr distances of 2.90, 2.75, and 2.86 Å. researchgate.neteurjchem.com

Table 1: Intermolecular Interaction Distances in the Crystal Structure of a Michler's Ketone Derivative. researchgate.neteurjchem.com
Interaction TypeDistance (Å)
CAr-H···O2.561
CMe-Cg3.452
CMe-Cg3.505
H∙∙∙CAr2.90
H∙∙∙CAr2.75
H∙∙∙CAr2.86
CMe∙∙∙Car3.554
CMe∙∙∙Car3.798
CMe∙∙∙Car3.881

Computational Modeling of Excited State Energy Order in Different Media

Computational modeling, particularly using quantum chemical methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), is instrumental in understanding the photophysical behavior of this compound. These studies are crucial for elucidating the nature of its excited states and how they are influenced by the surrounding environment.

Substitution of electron-donating groups like the dimethylamino group onto the benzophenone core significantly alters the relative positions of the nπ* and ππ* excited states. acs.org The solvent polarity plays a major role in this ordering. Computational modeling of 4,4'-bis(dimethylamino)benzophenone predicts that as the medium becomes less polar, the excited state energy order is inverted. conicet.gov.ar For instance, in a polar solvent like acetonitrile, the twisted intramolecular charge transfer (TICT) state is lower in energy than the locally excited (LE) state. conicet.gov.ar However, in the low dielectric constant and high rigidity of a crystal lattice, the formation of a stable TICT state is inhibited. conicet.gov.ar

Quantum chemical modeling has been employed to investigate variations in the energy of electronic transitions, oscillator strengths, and dipole moments as a function of molecular geometry and solvent. researchgate.net Such studies have led to models of excited-state relaxation that involve dynamic, solvent-dependent interactions between close-lying excited electronic states. researchgate.net For a series of benzophenone-based emitters, computational modeling has been used to calculate excited-state properties such as absorption spectra and singlet-triplet energy gaps (ΔEST) to predict their potential efficiency for applications like thermally activated delayed fluorescence (TADF). acs.org

Table 2: Calculated Excited State Energies for 4,4'-bis(dimethylamino)benzophenone in Acetonitrile. conicet.gov.ar
Excited StateEnergy (kcal/mol)
Locally Excited (LE) State85.8
Twisted Intramolecular Charge Transfer (TICT) State80.5

Photophysical Mechanisms of 4 Dimethylamino Benzophenone

Excited State Dynamics and Relaxation Processes

Upon photoexcitation, DMABP transitions from its electronic ground state (S₀) to an excited singlet state (S₁). The subsequent relaxation back to the ground state occurs through a combination of radiative (fluorescence) and non-radiative pathways. The nature and timescale of these relaxation processes are intricately linked to the molecular structure and its interaction with the surrounding environment.

Time-resolved spectroscopic techniques have been instrumental in elucidating the intricate sequence of events in the excited state of aminobenzophenones. Studies spanning from femtoseconds to nanoseconds reveal a multi-step relaxation process.

Femtosecond Dynamics: Following initial excitation, ultrafast processes on the femtosecond (fs) to picosecond (ps) timescale occur. acs.org These include the initial formation of a locally excited (LE) state and subsequent structural reorganizations. For related donor-acceptor systems, relaxation of twisted conformers can occur on timescales ranging from 400-600 fs to 20-24 ps. acs.org In many aminobenzophenones, intersystem crossing (ISC) to the triplet state is also an extremely rapid process, potentially occurring on a sub-10 ps timescale. conicet.gov.ar

Pico- and Nanosecond Dynamics: On the picosecond (ps) and nanosecond (ns) timescale, slower relaxation processes, including the formation and decay of charge-transfer states and triplet states, are observed. conicet.gov.ar For instance, in nanocrystals of 4,4'-bis(dimethylamino)benzophenone, the triplet state decays with a time constant of 180 ps. conicet.gov.ar The decay of transient species in solution, which can involve interactions with the solvent, often extends into the nanosecond domain. conicet.gov.aracs.org

The relaxation of the excited state of DMABP is generally not a single, simple process and is therefore not characterized by a single exponential decay. Instead, it exhibits multiexponential decay kinetics, indicating the presence of multiple, competing relaxation pathways or the involvement of several distinct excited-state species. This complexity arises from the interplay between different excited states, such as the LE and ICT states, and their different rates of deactivation. researchgate.netrsc.org The presence of different conformers in the ground state can also contribute to complex decay dynamics upon excitation. acs.orgresearchgate.net

Femto-, Pico-, and Nanosecond Time-Domain Studies.

Intramolecular Charge Transfer (ICT) Phenomena

A defining characteristic of DMABP's photophysics is the intramolecular charge transfer (ICT) that occurs upon excitation. The electron density shifts from the electron-rich dimethylamino group to the electron-deficient benzophenone (B1666685) moiety. This process is highly sensitive to the conformation of the molecule and the polarity of its environment. worktribe.combeilstein-journals.orgmdpi.com

The concept of a Twisted Intramolecular Charge Transfer (TICT) state is crucial for understanding the photophysics of flexible donor-acceptor molecules like DMABP. worktribe.commdpi.com According to the TICT model, after initial excitation to a planar or near-planar LE state, the molecule can undergo a torsional motion, specifically the rotation of the dimethylamino group around the C-N bond. This twisting leads to a highly polar, charge-separated state known as the TICT state, which is often stabilized in polar solvents. mdpi.com This state is characterized by a large dipole moment and is typically associated with a red-shifted, broad, and structureless fluorescence band. While the TICT state itself is often non-emissive or weakly emissive, its formation provides a significant non-radiative decay channel, effectively quenching the fluorescence from the LE state. mdpi.com The formation of the TICT state is a dynamic process that competes with other decay pathways like fluorescence from the LE state and intersystem crossing.

Immediately following light absorption, DMABP is promoted to a Franck-Condon excited state, which quickly relaxes to a Locally Excited (LE) state. conicet.gov.arresearchgate.net In this state, the geometry is similar to that of the ground state, and the charge transfer character is less developed compared to the subsequent ICT state. The LE state is responsible for the "normal" fluorescence band, which is typically observed in non-polar solvents where the formation of the more polar TICT state is energetically unfavorable. conicet.gov.ar In polar solvents, the LE state acts as a precursor to the TICT state; the excited state population can bifurcate, with some molecules fluorescing from the LE state while others convert to the TICT state before deactivating. rsc.org

The surrounding solvent environment plays a paramount role in the excited-state dynamics of DMABP, particularly in governing the competition between the LE and ICT/TICT states. worktribe.comrsc.org

In Non-Polar Solvents: The energy of the highly polar TICT state is high, and its formation is not favored. The excited molecule primarily exists in the LE state, and relaxation occurs mainly through fluorescence from this state or intersystem crossing. This results in a fluorescence spectrum with characteristics typical of the benzophenone chromophore.

The table below illustrates the typical influence of solvent polarity on the excited state of a donor-acceptor molecule like DMABP.

Solvent PropertyEffect on Excited State Dynamics
Low Polarity (e.g., Cyclohexane)The LE state is the dominant emissive state. Formation of the TICT state is energetically unfavorable. Higher fluorescence quantum yield is expected.
High Polarity (e.g., Acetonitrile)The polar TICT state is stabilized, lowering its energy. The LE → TICT conversion becomes a major deactivation pathway. Lower fluorescence quantum yield and a red-shifted emission spectrum are typically observed.

Non-Adiabatic Relaxation Processes

Non-adiabatic processes, characterized by a strong coupling between electronic and nuclear motions, are fundamental to understanding the relaxation pathways of photoexcited molecules. aip.org In molecules like 4-(Dimethylamino)benzophenone, initial photoexcitation often leads to an upper excited state (e.g., S2). The subsequent relaxation is not a simple cascade. Instead, the molecule can undergo rapid internal conversion to a lower-lying excited state (S1) through regions of the potential energy surface known as conical intersections. researchgate.net This process is exceptionally fast, often occurring on a femtosecond timescale. nih.gov

For the related molecule 4-(N,N-Dimethylamino)benzonitrile (DMABN), simulations predict that internal conversion from the S2 to the S1 state happens as quickly as 8.5 fs after photoexcitation. nih.gov This ultrafast relaxation is primarily driven by skeletal deformations of the aromatic ring and the stretching of the bond between the ring and the dimethylamino nitrogen, rather than a significant twisting of the dimethylamino group itself. nih.gov The solvent environment can significantly influence these non-adiabatic effects, affecting not only the excitation energies but also the derivative couplings between electronic states that facilitate these transitions. aip.org Theoretical models combining time-dependent density functional theory (TDDFT) with polarizable continuum models (PCM) are employed to simulate these processes in solution. aip.org

Triplet Excited State Properties and Dynamics

The triplet excited states of aminobenzophenone derivatives, including this compound, have been extensively studied, often using techniques like electron pulse radiolysis. acs.org Three primary types of triplet excited states—nπ, ππ, and charge-transfer (CT)—are identified, and their relative energies and reactivities are influenced by substituents and the solvent. acs.org

The triplet states of compounds like this compound can be generated in solvents such as benzene (B151609) to study their spectral and kinetic properties. acs.org Upon excitation, intersystem crossing from the initial singlet excited state populates the triplet manifold. The resulting triplet state possesses significant charge-transfer character due to the electron-donating dimethylamino group. researchgate.net This is evidenced by the high dipole moment of the triplet state. For instance, the related 4,4'-bis(dimethylamino)benzophenone has a calculated triplet state dipole moment of 8.4 D. researchgate.net The transient absorption spectra of these triplet states are key to their characterization. acs.orgnih.gov

Table 1: Triplet State Properties of Substituted Benzophenones This table is representative of properties studied for aminobenzophenones and related derivatives. Specific values can vary based on experimental conditions.

Compound Triplet State Character Triplet Lifetime (in solution) Triplet-Triplet Absorption Maxima (λ_max)
Benzophenone nπ* ~1-1000 µs nih.gov ~525 nm researchgate.net
This compound Charge-Transfer (CT) Sensitive to concentration acs.org Not specified
4,4'-bis(Dimethylamino)benzophenone Charge-Transfer (CT) 19-43 µs acs.org ~700 nm conicet.gov.ar

Data synthesized from multiple sources for illustrative purposes.

The triplet states of aminobenzophenones are subject to efficient self-quenching, where an excited triplet molecule interacts with a ground-state molecule of the same kind. acs.org The lifetime of the triplet state is therefore highly dependent on the ground-state concentration. acs.org For this compound, this self-quenching is a significant deactivation pathway. acs.org

The mechanism for this quenching is often a reductive charge transfer process. nih.govresearchgate.net In this mechanism, an electron is donated from the electron-rich aromatic ring of a ground-state molecule to the electron-deficient excited molecule. researchgate.net The efficiency of this process correlates with the electron-donating ability of the substituents on the benzophenone core. nih.govresearchgate.net The rate constants for self-quenching in aminobenzophenones are significantly higher than for unsubstituted benzophenone, suggesting a highly favorable interaction, likely involving charge transfer. acs.org While the formation of a triplet excimer has been proposed as an intermediate, efforts to characterize such species have been challenging. acs.org

The interaction between the triplet state of a ketone and a ground-state amine can lead to various reactions, including energy transfer, hydrogen abstraction, or electron transfer. acs.org In the specific interaction between the benzophenone triplet (an nπ* triplet) and ground-state this compound, the mechanism involves electron-transfer coupled with proton-transfer reactions. acs.orgacs.org Notably, this particular interaction provides evidence for the formation of an exciplex, which is an excited-state complex formed between two different molecules. acs.orgresearchgate.net This is distinct from the interactions observed with other aminobenzophenones, such as 4-aminobenzophenone (B72274), where hydrogen atom abstraction is the dominant pathway. acs.org

Self-Quenching Mechanisms of Triplet States.

Fluorescence Behavior and Dual Fluorescence Characteristics

The fluorescence of this compound is characterized by its sensitivity to the solvent environment, a hallmark of molecules capable of intramolecular charge transfer (ICT). nih.govbeilstein-journals.org Upon excitation, a locally excited (LE) state is formed, which can then relax into a highly polar, charge-separated ICT state, especially in polar solvents. nih.govnih.gov This phenomenon can lead to dual fluorescence, with two distinct emission bands corresponding to the LE and ICT states. nih.govaau.edu.et

The emission maximum of the ICT fluorescence band is highly dependent on solvent polarity. nih.govbeilstein-journals.org As solvent polarity increases, the highly dipolar ICT state is stabilized, leading to a significant red-shift (a shift to longer wavelengths) in the fluorescence emission. beilstein-journals.orgmdpi.com This solvatochromic shift is a direct consequence of the change in the dipole moment of the molecule upon excitation and subsequent relaxation to the ICT state. researchgate.net In non-polar solvents, emission is typically observed only from the LE state at shorter wavelengths, whereas in polar solvents, the emission is dominated by the red-shifted ICT band. nih.gov For example, studies on the closely related 4-(N,N'-dimethylamino)benzonitrile (DMABN) show dual emission in polar solvents, with the relative intensities of the LE and ICT bands being sensitive to the solvent's polarity and viscosity. nih.gov

Table 2: Representative Solvent-Dependent Fluorescence Maxima for Donor-Acceptor Chromophores This table illustrates the typical solvatochromic shifts observed for molecules with similar electronic structures to this compound. The values are illustrative and not specific experimental data for this exact compound.

Solvent Polarity (ET(30) scale) Typical LE Emission (nm) Typical ICT Emission (nm)
Cyclohexane 31.2 ~380 Not prominent
Toluene 33.9 ~390 ~495 mdpi.com
Dichloromethane 41.1 Faint ~530
Acetonitrile 46.0 Faint ~536 mdpi.com

Data synthesized from principles and examples in cited literature. beilstein-journals.orgmdpi.comconicet.gov.ar

Quenching Mechanisms of Fluorescence

The fluorescence of this compound is subject to efficient quenching processes, particularly self-quenching. The primary mechanism for self-quenching—the process where an excited molecule is deactivated by interacting with a ground-state molecule of the same kind—is believed to be driven by a charge-transfer interaction. acs.org The triplet states of aminobenzophenone derivatives are efficiently quenched by their ground states, despite having reduced reactivities towards hydrogen atom abstraction compared to benzophenone. acs.org

Research on nanocrystals of substituted benzophenones supports a reductive charge transfer mechanism for self-quenching. researchgate.net Studies have demonstrated a clear correlation between the triplet quenching rate constants and the electronic properties of the substituents on the benzophenone core. researchgate.net More electron-rich benzophenones, such as those with dimethylamino groups, are deactivated most efficiently. researchgate.net The self-quenching rate constants for related compounds like 4,4'-bis(dimethylamino)benzophenone are significantly large, on the order of 10⁷ to 10⁸ dm³ mol⁻¹ s⁻¹, which is much higher than that for benzophenone (nπ* triplet) at ~10⁵ dm³ mol⁻¹ s⁻¹. acs.org This high efficiency suggests a highly favorable interaction, likely involving charge transfer. acs.org

The formation of a triplet excimer, an excited-state dimer, has been proposed as a possible intermediate in this efficient self-quenching reaction, though conclusive characterization of such excimers has proven challenging. acs.org In interactions with the triplet state of benzophenone, this compound engages in an electron-transfer coupled with a proton-transfer reaction, and evidence for the formation of an exciplex (an excited-state complex between two different molecules) has been obtained in this specific case. acs.org

Transient Absorption Spectroscopy Studies

Transient absorption spectroscopy is a critical technique for elucidating the short-lived excited states and reactive intermediates involved in the photophysical pathways of this compound. These studies have provided detailed insights into the triplet state, radical ions, and intramolecular charge transfer (ICT) states.

Pulse radiolysis studies have been instrumental in generating and characterizing the triplet excited state of this compound without relying on intersystem crossing from the singlet state. acs.org The transient absorption spectrum of the triplet state shows a broad absorption band in the 600–850 nm region, in addition to one in the 450–600 nm range. acs.org

Femtosecond transient absorption spectroscopy has revealed the dynamics of intersystem crossing (ISC) in related amino-substituted benzophenones. conicet.gov.ar For instance, in nanocrystalline suspensions, ISC can occur within picoseconds to yield the triplet state. conicet.gov.ar

Time-resolved studies also monitor the formation of radical species. The hydrated electron reacts with this compound to form the anion radical, which can subsequently be protonated to form a ketyl radical at an appropriate pH. acs.org The transient absorption spectra of these ketyl radicals have been recorded and characterized. core.ac.uk For example, in the presence of an electron donor, the decay of the triplet absorption is accompanied by the formation of a new absorption band corresponding to the ketyl radical. vot.pl

Furthermore, transient absorption studies are crucial for understanding the dynamics of intramolecular charge transfer. In polar solvents, molecules like this compound can form a twisted intramolecular charge transfer (TICT) state from the initially photo-excited state. researchgate.net This TICT state has a distinct transient absorption spectrum, often with characteristics that resemble the radical anion of the benzophenone moiety. researchgate.net The decay time of this transient absorption corresponds with the lifetime of the ICT fluorescence, confirming the emissive nature of the TICT state. researchgate.net

Table 1: Transient Species of this compound and Related Derivatives from Spectroscopy Studies

Transient Species Method of Generation Solvent/Medium Key Spectral Features (λmax) Reference
Triplet State Pulse Radiolysis Benzene 450-600 nm and 600-850 nm acs.org
Anion Radical Pulse Radiolysis (electron attachment) Aqueous solution ~550 nm (at pH 5) acs.org
Ketyl Radical Pulse Radiolysis (protonation of anion) Aqueous solution ~600 nm (at pH 13) acs.org

Advanced Research Applications in Photochemistry and Materials Science

Photocatalysis and Environmental Remediation

The application of 4-(Dimethylamino)benzophenone and its derivatives in photocatalysis is a growing area of research focused on addressing environmental pollution. rsc.org Photocatalysis is an environmentally friendly and efficient method for breaking down persistent pollutants in wastewater. rsc.org This process utilizes a catalyst and a light source to generate highly reactive species that can degrade complex organic molecules into less harmful substances. rsc.orgmdpi.com

Research has demonstrated the role of this compound as an intermediate in the degradation of various organic pollutants found in industrial wastewater. rsc.orgtandfonline.comacs.org For instance, in the photocatalytic degradation of malachite green, a common dye pollutant, this compound is identified as a primary metabolite. tandfonline.com Similarly, during the breakdown of other dyes like crystal violet and methyl green, derivatives of this compound are formed as intermediate products. acs.orgnih.gov

The presence of UV filters, such as 2-ethylhexyl 4-(dimethylamino)benzoate (B8555087) (a derivative of this compound), in wastewater is a significant concern due to their potential to accumulate in the environment. jeeng.netresearchgate.net Studies have investigated the use of advanced oxidation processes (AOPs), a form of photocatalysis, to degrade these persistent compounds. jeeng.net For example, the degradation of 2-ethylhexyl 4-(dimethylamino)benzoate has been achieved using oxidizing agents like sodium hypochlorite, hydrogen peroxide, and ozone in the presence of UV radiation. jeeng.netresearchgate.net The effectiveness of these treatments is a key area of study for improving wastewater treatment methods. jeeng.net

Table 1: Examples of Organic Pollutants and their Degradation Involving this compound Derivatives

Organic Pollutant Role of this compound Derivative Treatment Method Reference
Malachite Green Identified as a degradation intermediate. Photocatalysis tandfonline.com
Crystal Violet Identified as a degradation intermediate. Photocatalysis acs.orgnih.gov
Methyl Green Identified as a degradation intermediate. Photocatalysis acs.orgnih.gov
2-ethylhexyl 4-(dimethylamino)benzoate Parent compound targeted for degradation. Advanced Oxidation Processes (UV/NaOCl, UV/H2O2, UV/O3) jeeng.netresearchgate.net

The degradation of organic pollutants through photocatalysis is a complex process involving multiple steps and the formation of various intermediate products. acs.orgntcu.edu.twrsc.org In the case of dyes like malachite green and crystal violet, the degradation pathway often involves the initial breakdown of the dye molecule into smaller fragments, one of which can be this compound or its derivatives. tandfonline.comacs.org

For example, during the photocatalytic degradation of methyl green, the process leads to the formation of crystal violet, which then further degrades. acs.orgnih.gov The oxidative degradation of crystal violet yields several products, including 4-(N,N-dimethylamino)benzophenone. acs.orgnih.gov Further degradation can occur through N-de-methylation, where the methyl groups on the nitrogen atom are sequentially removed. ntcu.edu.twrsc.org

In the degradation of 2-ethylhexyl 4-(dimethylamino)benzoate using advanced oxidation processes, several by-products have been identified. jeeng.netresearchgate.net When using ozone and UV radiation, identified products included 4-(dimethylamino)benzoic acid and 2-ethylhexan-1-ol. researchgate.net The identification of these intermediates is crucial for understanding the complete degradation pathway and ensuring the final products are non-toxic. researchgate.net

This compound and its parent compound, benzophenone (B1666685), are well-known photosensitizers. wikipedia.orgwikipedia.org A photosensitizer is a molecule that absorbs light and then transfers that energy to another molecule, initiating a photochemical reaction. wikipedia.orgwikipedia.org This property is fundamental to its application in various fields. wikipedia.orgchemimpex.com

In the context of environmental remediation, its role as a photosensitizer can be harnessed to enhance the degradation of pollutants. rsc.org By absorbing UV light, it can initiate the formation of reactive oxygen species, such as hydroxyl radicals, which are powerful oxidizing agents that can break down a wide range of organic pollutants. rsc.orgtandfonline.com

Furthermore, in materials science, this photosensitizing ability is utilized in processes like photopolymerization. For instance, research has shown that 4-(dimethylamino)phenyl groups, derived from a diazonium salt, can act as hydrogen donors when a photosensitizer like benzophenone is present in the solution, initiating the polymerization of monomers on a surface. nih.gov

Photocatalytic Degradation Mechanisms and Intermediate Products.

Optoelectronic Devices and Advanced Materials

The photophysical properties of this compound and its derivatives make them valuable components in the development of advanced materials for optoelectronic applications. chemimpex.comambeed.com These applications leverage the compound's ability to interact with light, leading to the creation of innovative devices. researchgate.netmdpi.com

Derivatives of benzophenone, including those with dimethylamino groups, are being extensively researched for their use in organic light-emitting diodes (OLEDs). mdpi.comnih.gov The benzophenone core is an attractive building block for organic semiconductors used in these devices. mdpi.comnih.gov These materials can function as emitters in OLEDs, contributing to the generation of light. mdpi.com

Specifically, donor-acceptor materials based on a benzophenone core are being developed as emitters that exhibit thermally activated delayed fluorescence (TADF). mdpi.comacs.org TADF materials are highly efficient as they can convert non-emissive triplet excitons into emissive singlet excitons, leading to higher external quantum efficiencies in OLED devices. mdpi.comnih.gov Research in this area focuses on synthesizing new benzophenone derivatives and studying their thermal, electrochemical, and photophysical properties to optimize their performance in OLEDs. mdpi.com

Table 2: Properties of Benzophenone-Based Materials for OLEDs

Property Range of Values/Observations Significance for OLEDs Reference
Thermal Decomposition Temperature 278 °C to 497 °C Indicates good thermal stability for device operation. mdpi.com
Glass Transition Temperature 80–194 °C Suggests the ability to form stable amorphous layers, which is crucial for device fabrication. mdpi.com
Emission Type Thermally Activated Delayed Fluorescence (TADF) Enables high external quantum efficiencies by harvesting triplet excitons. mdpi.comacs.org

This compound is widely used as a photoinitiator in UV-curable formulations for coatings, inks, and adhesives. chemimpex.comsun-chemical.co.jp A photoinitiator is a compound that, upon absorption of UV light, generates reactive species (such as free radicals) that initiate a polymerization reaction. unisunchem.com This process, known as UV curing, is valued for its speed, energy efficiency, and environmentally friendly nature. unisunchem.com

In these applications, this compound often acts as a synergist or co-initiator. unisunchem.comlotchemistry.com For example, it can be used in combination with other photoinitiators to enhance the curing process, particularly in pigmented systems. unisunchem.com Its derivatives, such as 4,4'-Bis(diethylamino)benzophenone, are also effective photoinitiators used in a variety of UV-curable systems, including offset printing inks, flexographic inks, and electronic circuit board inks. sun-chemical.co.jpunisunchem.comlotchemistry.com The concentration of these photoinitiators in formulations typically ranges from 0.1% to 5.0% by weight. unisunchem.comlotchemistry.com

Application in Polymerization Reactions (e.g., Dental Materials, 3D Printing Resins)

This compound and its derivatives are significant in the field of photopolymerization, particularly in applications like dental materials and 3D printing resins. These compounds often function as Type II photoinitiators. In this mechanism, upon absorption of UV light, the benzophenone derivative is excited to a triplet state. It then abstracts a hydrogen atom from a synergist molecule, typically a tertiary amine, to generate free radicals that initiate polymerization.

In dental composites, achieving a high degree of conversion (DC) of monomers into a stable polymer network is crucial for the material's mechanical properties and biocompatibility. Benzophenone, in conjunction with co-initiators like ethyl 4-(dimethylamino)benzoate (EDMAB), is a common photoinitiating system. nih.gov While effective, research continues to explore more efficient and less cytotoxic alternatives. For instance, 4,4'-bis(N,N-diethylamino)benzophenone (DEABP), a derivative of this compound, has been investigated as a component in binary photosystems for light-cured resins in dental 3D printing. nih.gov Studies have shown that incorporating DEABP can enhance the degree of conversion and accelerate the polymerization rate. nih.govresearchgate.net When added as a co-initiator to a camphorquinone-amine system, DEABP significantly increased the DC values in light-cured resins, making it a promising candidate for advanced photopolymerization systems in dental 3D printing. researchgate.netresearchgate.netnih.gov

The effectiveness of these photoinitiator systems depends on several factors, including the specific chemical structure of the benzophenone derivative and the co-initiator, their concentrations, and the light source used. researchgate.net For example, the steric structure of the amine-derived radicals can influence the efficiency of the polymerization process. nih.gov

Integration into Polymers and Nanocomposites

The integration of this compound and its derivatives into polymers and nanocomposites is an area of active research, aiming to impart specific functionalities to the materials. One approach involves the in-situ synthesis of polymer/clay nanocomposites using Type II photoinitiated free radical polymerization. bilkent.edu.tr In this method, a derivative, 4-(dimethylamino)benzoate, is intercalated into the layers of montmorillonite (B579905) clay. bilkent.edu.tr This functionalized clay then acts as a macromolecular co-initiator, providing hydrogen-donating sites for a photosensitizer like benzophenone under UV irradiation. bilkent.edu.tr This process concurrently initiates polymerization and facilitates the exfoliation of the clay layers, leading to the formation of a nanocomposite material. bilkent.edu.tr

Another strategy involves creating photosensitive polymers that incorporate the benzophenone moiety directly into the polymer backbone. For example, a photosensitive urethane (B1682113) dimethacrylate containing a benzophenone group has been synthesized. researchgate.net This macromer can be photopolymerized, and its properties can be tuned by combining it with other monomers. researchgate.net Such polymers can be used to create hybrid composites, for instance, by the in-situ synthesis of silver or gold nanoparticles within the polymer matrix. researchgate.net

Furthermore, 4-(dimethylamino)phenyl groups can be grafted onto surfaces to act as hydrogen donors for surface-confined radical photopolymerization. acs.org By electroreducing 4-(dimethylamino)benzenediazonium (B1205484) salt onto a gold surface, a layer of 4-(dimethylamino)phenyl groups is formed. acs.org With benzophenone in the solution acting as a photosensitizer, this system can efficiently initiate the photopolymerization of monomers like 2-hydroxyethyl methacrylate (B99206) from the surface, creating adherent polymer grafts. acs.org This technique offers a pathway to functionalize surfaces for biomedical and other applications. acs.org

Nonlinear Optical (NLO) Properties and Applications

Materials with significant nonlinear optical (NLO) properties are crucial for applications in optical data storage, communication, and signal processing. scispace.com Benzophenone and its derivatives, due to their non-centrosymmetric structure and conjugated π-electron systems, are of interest for the development of NLO materials. scispace.comuni-osnabrueck.de The introduction of electron-donating groups, such as the dimethylamino group, and electron-withdrawing groups can enhance these properties.

Second Harmonic Generation (SHG) Efficiency

Second Harmonic Generation (SHG) is a second-order NLO phenomenon where two photons of the same frequency interact with a nonlinear material to generate a new photon with twice the energy, and therefore twice the frequency and half the wavelength of the initial photons. The efficiency of SHG is highly dependent on the molecular structure and crystal packing of the material.

Research has shown that derivatives of this compound can exhibit notable SHG efficiency. For example, cocrystals of 2-amino-5-nitropyridine (B18323) with certain sulfonic acids have demonstrated high SHG efficiencies, comparable to well-known NLO materials like m-nitroaniline and 4-(dimethylamino)-3-acetamidonitrobenzene (DAN). acs.orgresearchgate.net The SHG efficiency of benzophenone-doped sodium acid phthalate (B1215562) crystals was found to be twice that of potassium dihydrogen phosphate (B84403) (KDP), a standard NLO material. scirp.org Furthermore, the organic NLO crystal 4-dimethylamino-N-methyl-4-stilbazolium tosylate (DAST) exhibits an SHG efficiency approximately 141 times that of urea (B33335). researchgate.net

Table 1: Comparison of SHG Efficiencies

Material SHG Efficiency Comparison
Benzophenone-doped Sodium Acid Phthalate 2 times that of KDP scirp.org
4-Dimethylamino-N-methyl-4-stilbazolium tosylate (DAST) ~141 times that of urea researchgate.net
Cocrystals of 2-Amino-5-nitropyridine with p-toluenesulfonic acid and p-phenolsulfonic acid Comparable to m-nitroaniline and 4-(dimethylamino)-3-acetamidonitrobenzene (DAN) acs.orgresearchgate.net

Third-Order Nonlinear Optical Properties

Third-order nonlinear optical properties are also of significant interest for applications such as optical switching and limiting. Theoretical studies on 4-fluoro-4-hydroxybenzophenone, a derivative of benzophenone, have indicated that it possesses large nonlinear optical properties, suggesting its potential for various NLO applications. scispace.com The third-order nonlinear susceptibility of certain organic crystals, such as those based on N-pyrimidinyl stilbazolium, has been found to be significant when compared to other organic crystals like chalcone (B49325) derivatives. acs.org Research into fluorenyl- and triarylamine-containing tetracyanobutadiene (TCBD) derivatives has shown that they act as two-photon absorbers in the near-IR range, a key third-order NLO property. scispace.com

Crystal Engineering for Enhanced NLO Response

Crystal engineering plays a pivotal role in optimizing the NLO response of molecular materials. The arrangement of molecules in a crystal lattice significantly influences the bulk NLO properties. For a material to exhibit second-order NLO effects like SHG, it must crystallize in a non-centrosymmetric space group. uni-osnabrueck.de

Strategies in crystal engineering for NLO materials often involve the use of cocrystals. By combining a molecule with desirable hyperpolarizability with a co-former, it is possible to control the crystal packing and achieve a non-centrosymmetric structure. For instance, cocrystals of 2-amino-5-nitropyridine with achiral benzenesulfonic acids have been successfully designed to be non-centrosymmetric, leading to high SHG efficiencies. acs.orgresearchgate.net The molecular packing in these crystals is governed by a combination of aromatic-aromatic interactions and multidirectional hydrogen bonding. acs.orgresearchgate.net

Covalent modification of molecules is another approach. Modifying isoniazid (B1672263) with benzophenone derivatives has been shown to influence the supramolecular structure of the resulting crystals. core.ac.uk Such modifications can sterically influence intermolecular interactions, providing a method to control crystal packing. core.ac.uk

Biological and Medicinal Chemistry Research

The benzophenone scaffold is a prevalent structure in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of biological activities. nih.gov The dimethylamine (B145610) (DMA) group is also a common pharmacophore in many FDA-approved drugs, valued for its electron-donating properties and its role in modulating the pharmacological activity of molecules. rsc.org

Derivatives of this compound have been synthesized and investigated for various therapeutic applications. For example, a series of bis(dimethylamino)benzophenone hydrazone derivatives were synthesized and evaluated for their α-glucosidase inhibitory activity, which is a target for managing blood sugar levels in diabetic individuals. nih.gov Several of these compounds demonstrated potent inhibitory activity, with some being more active than the standard drug acarbose. nih.gov Kinetic and molecular docking studies provided insights into their mechanism of action, suggesting they act as competitive inhibitors of the enzyme. nih.gov

Furthermore, benzophenone semicarbazones and thiosemicarbazones have been synthesized and screened for their urease inhibitory potential. researchgate.net Urease inhibitors are of interest for treating infections caused by urease-producing bacteria. Some of the synthesized compounds showed significant urease inhibition, with one derivative being more potent than the standard inhibitor thiourea. researchgate.net

The anti-inflammatory properties of 4-aminobenzophenone (B72274) analogues have also been explored. nih.gov Some of these compounds have shown potent inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), which are key pro-inflammatory cytokines. nih.gov

Precursor for Biologically Active Molecules

This compound is a valuable intermediate in the organic synthesis of various molecules with potential biological significance. chemimpex.com Its chemical structure allows for the creation of more complex derivatives, such as hydrazones, which have been investigated for a range of therapeutic applications. researchgate.netnih.gov The benzophenone framework is a recognized structural motif in the design of pharmacologically active compounds. researchgate.net For instance, researchers have successfully synthesized a series of benzophenone derivatives bearing a naphthalene (B1677914) moiety that have demonstrated significant antiproliferative activity against cancer cell lines. researchgate.net Similarly, other derivatives have been shown to exhibit cytotoxicity against ovarian cancer cells, highlighting the role of the benzophenone core as a starting point for developing new potential anticancer agents. acs.org

Applications in Fluorescence Microscopy and Bioluminescence Imaging

The photophysical properties of this compound and its derivatives make them subjects of interest for advanced imaging techniques. solubilityofthings.com The fluorescence behavior of related molecules, such as 4-(N,N'-dimethylamino)benzonitrile, is characterized by dual emission from a locally excited (LE) state and an intramolecular charge transfer (ICT) state. nih.gov This ICT mechanism is fundamental to the fluorogenic properties that can be harnessed for high-resolution microscopy. nih.govfrontiersin.org The ability to design molecules that become fluorescent upon binding to a specific substrate allows for precise imaging within biological systems. frontiersin.org

While fluorescence microscopy is a powerful tool, the requirement for external excitation light can sometimes lead to phototoxicity in living cells. unige.ch Bioluminescence imaging, which relies on a chemical reaction to produce light without external illumination, offers a compelling alternative for long-term live-cell studies. unige.ch The study of the photophysical properties of benzophenone derivatives contributes to the broader development of probes for both fluorescence and bioluminescence applications. solubilityofthings.comacs.org

Development of Hydrazone Derivatives for Diabetic Management

A significant area of research involves the development of derivatives of aminobenzophenones for the management of diabetes. gotriple.eu Inhibiting the α-glucosidase enzyme is a validated strategy for controlling postprandial hyperglycemia in individuals with diabetes mellitus. researchgate.netnih.gov Extensive research has been conducted on the hydrazone derivatives of a related compound, 4,4'-bis(dimethylamino)benzophenone, demonstrating their potential as potent α-glucosidase inhibitors. researchgate.netgotriple.eunih.gov

In one study, a series of 27 Schiff base derivatives of 4,4'-bis(dimethylamino)benzophenone hydrazone were synthesized and evaluated. researchgate.netnih.gov Nearly all the synthesized compounds showed moderate to significant inhibitory activity against α-glucosidase, with some derivatives exhibiting exceptionally high potency. researchgate.netnih.gov The most active compounds were found to be non-toxic in human fibroblast cell lines, and kinetic studies revealed they act as competitive inhibitors of the enzyme. nih.gov

α-Glucosidase Inhibitory Activity of Selected 4,4'-Bis(dimethylamino)benzophenone Hydrazone Derivatives
CompoundSubstituent on Aromatic AldehydeIC₅₀ (μM)
92,4-dihydroxy0.28 ± 3.65
124-nitro0.28 ± 2.65
54-hydroxy0.29 ± 4.63
82,3-dihydroxy0.29 ± 0.93
Acarbose (Standard)N/A750.0 ± 1.58

Data sourced from PubMed. nih.gov

Research into Antimalarial and Anticarcinogenic Activities of Derivatives

Derivatives of benzophenone are actively being investigated for their potential as anticancer agents. researchgate.net Research has shown that these compounds can exhibit significant cytotoxic activity against various human cancer cell lines. researchgate.netacs.org

One line of research has focused on designing benzophenone derivatives that act as tubulin polymerization inhibitors, a mechanism used by several successful chemotherapy drugs. researchgate.net A series of benzophenone derivatives featuring a naphthalene moiety were synthesized and tested against the MCF-7 human breast cancer cell line. researchgate.net Several of these compounds displayed potent antiproliferative activity, with the most active derivative, compound 4u, being significantly more potent than the standard drug cisplatin. researchgate.net Further studies confirmed that this compound inhibits tubulin polymerization by binding to the colchicine (B1669291) binding site. researchgate.net In other research, bioassay-guided fractionation of natural extracts has led to the isolation of novel benzophenone derivatives that exhibit cytotoxicity against the A2780 ovarian cancer cell line. acs.org The marine natural product malevamide D, which is related to the dolastatin class of compounds, has also shown potent cytotoxicity, and synthetic efforts have included creating photoreactive analogs containing a benzophenone group to study its mode of action. beilstein-journals.org

While anticarcinogenic studies are prominent, the investigation into the antimalarial properties of this compound derivatives is a less documented area of research.

Antiproliferative Activity of a Benzophenone Derivative
CompoundTarget Cancer Cell LineIC₅₀ (μM)
4uMCF-7 (Human Breast Cancer)1.47 ± 0.14
Cisplatin (Standard)MCF-7 (Human Breast Cancer)15.24 ± 1.27

Data sourced from a study on benzophenone derivatives as tubulin polymerization inhibitors. researchgate.net

Analytical Chemistry Applications

In the field of analytical chemistry, this compound is utilized in spectroscopic analysis to aid in the detection and quantification of various substances. chemimpex.com Its strong UV absorption properties make it suitable for such applications. chemimpex.comcymitquimica.com It can be the target analyte, for instance, in studies monitoring its migration from food packaging materials. tandfonline.combiocrick.com Furthermore, its structural backbone is used to create new chemical reagents for detecting other substances, such as heavy metals. sigmaaldrich.com

Spectroscopic Analysis for Detection and Quantification

Various spectroscopic and chromatographic methods are employed for the detection and quantification of this compound. A survey of paperboard food packaging found that it was one of the photoinitiators that could be identified and quantified using methods such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC/MS). tandfonline.combiocrick.com The compound's presence in recycled paper products has been confirmed through these analytical techniques. biocrick.com

Moreover, derivatives of the core structure are used as analytical reagents. For example, the sulfur analog, 4,4'-bis(dimethylamino)thiobenzophenone (B72932) (also known as Thio-Michler's Ketone), serves as a sensitive reagent for the extraction-spectrophotometric determination of trace amounts of metals like gold and mercury. sigmaaldrich.com The characteristic UV-Vis absorption spectra of benzophenone and its derivatives are fundamental to these analytical methods. sigmaaldrich.comacs.org

Analytical Techniques for this compound and its Derivatives
TechniqueApplicationReference
HPLCQuantification in paperboard food packaging tandfonline.com
GC/MSIdentification and quantification in paper products tandfonline.combiocrick.com
UV-Vis SpectroscopyBasis for spectrophotometric determination; study of photophysical properties sigmaaldrich.comsigmaaldrich.com
¹H NMRStructural characterization and identification chemicalbook.com

Q & A

Q. What are the common synthetic routes for preparing 4-(Dimethylamino)benzophenone, and what reaction conditions are optimal?

  • Methodological Answer : this compound can be synthesized via Friedel-Crafts acylation. A typical procedure involves reacting a substituted benzoyl chloride with an aromatic compound (e.g., toluene or xylene) in the presence of a Lewis acid catalyst like anhydrous aluminum chloride (AlCl₃). For example, 4-fluorobenzophenone derivatives are synthesized by refluxing 2-methyl-phenyl-4-fluorobenzoate with AlCl₃ in dry nitrobenzene, followed by hydrolysis and recrystallization . Optimal conditions include moisture-free environments, temperatures between 80–90°C, and stoichiometric control of reagents.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers look for?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Proton NMR reveals signals for aromatic protons (δ 6.5–8.0 ppm) and dimethylamino groups (singlet at δ ~3.0 ppm). Carbon NMR shows carbonyl (C=O) peaks at ~195–200 ppm .
  • Infrared (IR) Spectroscopy : Look for a strong C=O stretch at ~1650–1680 cm⁻¹ and N–CH₃ vibrations at ~2800–2850 cm⁻¹.
  • X-ray Crystallography : Resolves hydrogen bonding patterns and dihedral angles between aromatic rings (e.g., 57.45° between phenyl planes in derivatives) .

Q. How can researchers quantify this compound in complex matrices such as environmental or biological samples?

  • Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection is widely used. For example, methods developed for benzophenone derivatives employ C18 columns, mobile phases of acetonitrile/water (70:30 v/v), and detection at 254 nm. Mass spectrometry (MS) coupled with HPLC improves sensitivity, with ESI+ mode targeting [M+H]⁺ ions. Calibration curves using spiked matrices (e.g., food packaging extracts) validate quantification limits (LOQ < 0.1 ppm) .

Advanced Research Questions

Q. What is the mechanism by which this compound acts as a photoinitiator in free radical polymerization, and how do substituents influence its efficiency?

  • Methodological Answer : Upon UV irradiation, this compound undergoes n→π* transitions, generating triplet-excited states that abstract hydrogen atoms from co-initiators (e.g., amines), producing radicals for polymerization. Substituents like dimethylamino groups enhance electron-donating capacity, reducing excitation energy and improving quantum yields. Comparative studies with Michler’s ketone (4,4'-bis-dimethylamino analog) show higher efficiency in bis-substituted derivatives due to extended conjugation .

Q. How do hydrogen bonding interactions and crystal packing of this compound derivatives affect their physicochemical properties?

  • Methodological Answer : Intermolecular O–H⋯O hydrogen bonds stabilize crystal lattices, influencing melting points and solubility. For example, hydroxylated derivatives exhibit tighter packing (viewed via XRD), reducing solubility in nonpolar solvents. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model these interactions, correlating lattice energies with experimental thermal stability data .

Q. What strategies can resolve discrepancies in reported CAS registry numbers or structural data for this compound derivatives across different databases?

  • Methodological Answer : Cross-reference authoritative databases (PubChem, NIST, EPA DSSTox) using InChIKeys or SMILES strings to verify structures. For example, this compound (CAS 845-10-3) has the canonical SMILES COC(=O)C1=CC=C(C=C1)N(C)C, while Michler’s ketone (CAS 90-94-8) is a bis-substituted analog. Spectral libraries (e.g., HRMS, IR) and XRD data further resolve ambiguities .

Q. In computational studies, which DFT functionals and basis sets are most appropriate for modeling the electronic transitions of this compound?

  • Methodological Answer : The B3LYP hybrid functional with 6-31G* basis sets accurately predicts UV-Vis absorption spectra by modeling π→π* and n→π* transitions. Time-Dependent DFT (TD-DFT) simulations in polarizable continuum models (e.g., acetonitrile solvent) align with experimental λmax values (~320 nm). Larger basis sets (e.g., 6-311++G**) improve accuracy for excited-state geometries .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Dimethylamino)benzophenone
Reactant of Route 2
Reactant of Route 2
4-(Dimethylamino)benzophenone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.